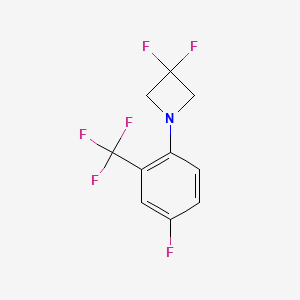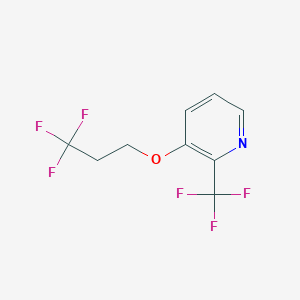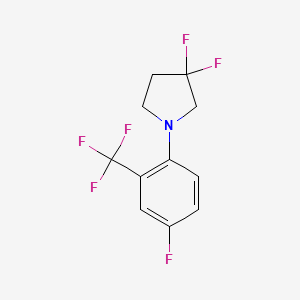
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
Übersicht
Beschreibung
The compound “4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound “2-(4-Ethylpiperazin-1-yl)ethanamine” has a molecular weight of 157.26 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Synthesis of Related Compounds : Compounds structurally similar to 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid have been synthesized and evaluated for antimicrobial activities. For example, derivatives of 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline exhibited high anti-Mycobacterium smegmatis activity, indicating potential antimicrobial applications (Yolal et al., 2012).
Automated Synthesis and Radiopharmaceutical Applications
- Automated Synthesis for Radiopharmaceuticals : Automated synthesis methods have been developed for compounds like 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid, demonstrating their potential in radiopharmaceutical applications. For instance, a study describes the automated synthesis of a related compound, showcasing its potential in medical imaging and diagnostics (Hayashi et al., 2012).
Electrochemical Fluorination
- Electrochemical Fluorination Studies : Research on electrochemical fluorination of similar compounds, like 1-ethylpiperazine, has been conducted. These studies are crucial for understanding the chemical behavior and potential applications of fluorinated piperazine derivatives in various scientific fields (Abe et al., 2001).
Microwave-Assisted Synthesis and Biological Activities
- Microwave-Assisted Synthesis for Biological Studies : Compounds containing ethylpiperazine groups have been synthesized using microwave-assisted methods. These compounds were screened for antimicrobial, antilipase, and antiurease activities, highlighting their potential in biomedical research (Başoğlu et al., 2013).
Sigma Ligands Studies
- Sigma Ligand Research : Piperazine derivatives have been studied as sigma ligands, indicating their potential applications in neurological research and drug development. These studies contribute to understanding how these compounds interact with various receptor systems in the brain (Perregaard et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research would likely depend on the specific properties and potential applications of the compound. Piperidones and their derivatives have been the subject of considerable research due to their unique biochemical properties and potential as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Eigenschaften
IUPAC Name |
[4-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BFN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHNPJLAKKDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



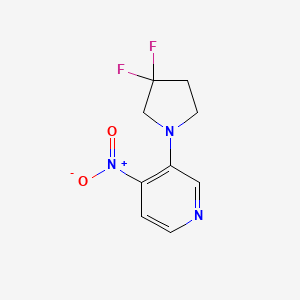
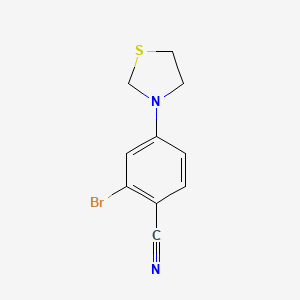

![1-[2-fluoro-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B1408699.png)
